methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
CAS No.: 374709-20-3
Cat. No.: VC6419923
Molecular Formula: C20H17ClO6
Molecular Weight: 388.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374709-20-3 |
|---|---|
| Molecular Formula | C20H17ClO6 |
| Molecular Weight | 388.8 |
| IUPAC Name | methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate |
| Standard InChI | InChI=1S/C20H17ClO6/c1-10-11(6-18(26-10)20(23)24-2)9-25-17-8-16-14(7-15(17)21)12-4-3-5-13(12)19(22)27-16/h6-8H,3-5,9H2,1-2H3 |
| Standard InChI Key | IKHDVHJGITZJBV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(O1)C(=O)OC)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl |
Introduction
Cyclopenta[c]chromen derivatives are a class of compounds known for their diverse biological activities and synthetic applications. These compounds often feature a cyclopenta[c]chromen core, which is a fused ring system consisting of a cyclopentane ring and a chromene ring. The presence of various substituents, such as chloro and oxo groups, can significantly influence their chemical and biological properties.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the cyclopenta[c]chromen core and subsequent functionalization with the furan moiety. Common methods may involve alkylation reactions to attach the oxymethyl group and esterification to form the carboxylate ester.
Biological and Chemical Applications
Cyclopenta[c]chromen derivatives have been explored for various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The presence of a chloro group can enhance certain biological activities by altering the compound's interaction with biological targets.
Related Compounds and Research Findings
Similar compounds, such as methyl 2-({8-chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)propanoate (CID 2891909), have been studied for their structural and chemical properties . These compounds often exhibit complex molecular structures with potential applications in medicinal chemistry.
Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Description |
|---|---|---|---|
| Methyl 2-({8-chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)propanoate | C16H15ClO5 | 322.74 | Features a cyclopenta[c]chromen core linked to a propanoate ester. |
| 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide | C19H20ClNO5 | 377.8 | Includes a tetrahydrofuran moiety attached to an acetamide group. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume